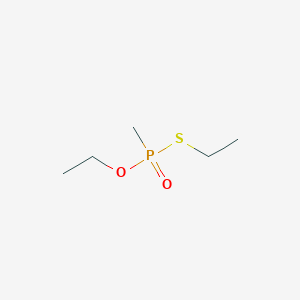

O,S-Diethyl methylphosphonothioate

描述

氢醌,也称为对苯二酚,是一种芳香族有机化合物,化学式为C6H4(OH)2。它是一种酚类,也是苯的衍生物,其特征在于两个羟基以对位连接到苯环上。该化合物是一种白色颗粒状固体,广泛应用于各种工业和科学领域 .

准备方法

合成路线和反应条件

氢醌可以通过多种方法合成。一种常见的方法是使用过氧化氢在氢氧化铝等催化剂存在下对苯酚进行羟基化。该过程涉及回流反应,然后分离出苯醌,最后用连二亚硫酸钠将其还原为氢醌 .

另一种方法是蒂勒-温特乙酰化,其中 1,4- 或 1,2-醌衍生物在酸性催化剂存在下与乙酸酐反应。得到的三个乙酰氧基衍生物在酸性或碱性条件下水解为氢醌 .

工业生产方法

工业上,氢醌是通过对二异丙基苯的氢过氧化、苯酚的羟基化和苯胺的氧化来生产的。这些方法因其效率和成本效益而受到青睐 .

化学反应分析

反应类型

氢醌会发生各种化学反应,包括氧化、还原和取代。它是一种弱酸,其羟基可以很容易地被烷基化以形成单醚和二醚。它也极易受傅-克反应(如烷基化)的环取代 .

常用试剂和条件

氧化: 氢醌可以用过氧化氢或高锰酸钾等氧化剂氧化为苯醌。

还原: 苯醌可以用连二亚硫酸钠等还原剂还原回氢醌。

主要生成物

这些反应生成的主要产物包括苯醌(来自氧化)和各种醚(来自烷基化反应)。

科学研究应用

Chemical Properties and Background

O,S-Diethyl methylphosphonothioate is a phosphonothioate compound, which serves as a potent inhibitor of cholinesterase enzymes. Its chemical structure includes a phosphorus atom bonded to sulfur and ethyl groups, making it relevant in both pharmaceutical and chemical defense contexts. The molecular formula is .

Cholinesterase Inhibition

OSDEMP is primarily known for its role as a cholinesterase inhibitor. This property makes it useful in studying neuropharmacological effects and developing antidotes for organophosphate poisoning. Research has demonstrated that compounds like OSDEMP can mimic the action of nerve agents, allowing scientists to explore therapeutic interventions against toxic exposures .

Pharmaceutical Intermediates

In the pharmaceutical industry, OSDEMP serves as an intermediate in the synthesis of various drugs. Its ability to act as a phosphorylating agent facilitates the development of new therapeutic compounds that require specific phosphorylation steps during synthesis .

Chemical Warfare Agent Simulant

OSDEMP is frequently used as a simulant for VX nerve agent studies. Its structural similarity to VX allows researchers to investigate decontamination methods, toxicity mechanisms, and environmental fate without the ethical concerns associated with actual nerve agents .

Case Study 1: Decontamination Methods

A study investigated the effectiveness of N,N-dichlorourethane as a decontaminating agent for OSDEMP, demonstrating its potential for detoxification in field settings. The findings indicated that solid sorbent decontaminants could effectively neutralize OSDEMP residues, providing insights into safe handling and cleanup procedures following chemical exposure .

Case Study 2: Environmental Impact Assessment

Research focused on the fate of OSDEMP in soil after exposure to fire and subsequent liquid decontamination methods revealed critical insights into its environmental persistence. The study assessed degradation rates and identified key factors influencing its breakdown, which is essential for understanding long-term ecological impacts following chemical incidents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Used in pharmacological research to study enzyme inhibition mechanisms | Effective inhibitor; mimics effects of nerve agents; aids antidote development |

| Pharmaceutical Intermediates | Serves as a precursor in drug synthesis | Facilitates phosphorylation; integral in developing new therapeutic agents |

| Chemical Warfare Simulant | Utilized in research on nerve agent behavior and decontamination techniques | Provides safe alternative for studying VX properties; informs decontamination strategies |

作用机制

氢醌主要通过抑制酪氨酸酶发挥其作用,酪氨酸酶参与黑色素生物合成的第一步。通过抑制该酶,氢醌可以减少黑色素的生成,从而使其成为一种皮肤美白剂。它还干扰黑色素体向角质形成细胞的转移,并增加黑色素的降解 .

相似化合物的比较

氢醌可以与其他类似化合物进行比较,例如:

美白酚: 氢醌的合成衍生物,刺激性更小,在较低的浓度下有效。

维甲酸类: 源自维生素 A,用于减少皮肤色素沉着。

壬二酸: 用于治疗色素沉着过度和痤疮。

熊果苷: 一种抑制黑色素生成的天然化合物。

曲酸: 源自真菌,用于皮肤美白

氢醌因其既是还原剂又是黑色素生成抑制剂的双重作用而独一无二,使其在工业和医疗应用中用途广泛。

生物活性

O,S-Diethyl methylphosphonothioate, commonly known as a simulant for the nerve agent VX, is an organophosphorus compound with significant biological activity. Its structure includes a phosphorus atom bonded to sulfur and oxygen, which contributes to its toxicity and potential applications in chemical warfare. Understanding its biological activity is crucial for developing effective countermeasures and decontamination strategies.

- Chemical Formula: C5H13O2PS

- Molecular Weight: 169.19 g/mol

- Density: 1.055 g/mL at 25 °C

- Boiling Point: 76-79 °C at 13 mmHg

- Hazard Classification: Acute Toxicity Category 4 (oral) .

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause symptoms ranging from muscle twitching and respiratory failure to death.

Key Mechanisms:

- Enzyme Inhibition: The compound binds to the active site of AChE, preventing substrate access.

- Cholinergic Crisis: Elevated levels of acetylcholine lead to continuous stimulation of muscles and glands, causing severe physiological effects.

Biological Activity Data

Case Studies

- Toxicity in Animal Models

- Decontamination Efficacy

- Environmental Persistence

属性

IUPAC Name |

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870981 | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-10-6 | |

| Record name | O,S-Diethyl P-methylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O,S-Diethyl methylphosphonothioate often used as a VX simulant?

A1: OSDEMP shares a similar chemical structure with VX, particularly the presence of the P=O and P-S bonds. This structural similarity results in comparable reactivity with decontaminants and degradation pathways, making OSDEMP a valuable surrogate for studying VX detoxification without the inherent risks associated with the actual nerve agent. []

Q2: How does OSDEMP react with decontaminants? Can you provide an example?

A2: OSDEMP can be effectively decontaminated through various methods, including oxidation and hydrolysis. For instance, N,N-dichlorobenzylamine effectively neutralizes OSDEMP in an acetonitrile-water solution. This reaction rapidly converts OSDEMP into non-toxic products, highlighting its potential for decontamination strategies. [] Another example involves using N,N-dichlorovaleramide, which oxidizes OSDEMP into non-toxic products in an acetonitrile-water medium. The reaction is instantaneous, further emphasizing the efficacy of oxidative decontamination for this VX simulant. []

Q3: What are the environmental implications of OSDEMP, and how is it typically analyzed?

A3: Similar to its parent compound VX, the release of OSDEMP into the environment poses potential risks. Factors such as pH and contact time significantly impact its interactions with various materials like charcoal, plastic, and butyl rubber. [] Analyzing OSDEMP typically involves gas chromatography coupled with flame photometric detectors (GC-FPD) to quantify its presence in environmental samples. []

Q4: Have there been any computational studies investigating the reactivity of OSDEMP?

A4: Yes, computational studies have provided valuable insights into the reactivity of OSDEMP, particularly concerning its hydrolysis. Research has demonstrated that the reaction of OSDEMP with hydroxide ions (HO-) results in both P-S and P-O bond cleavages. [] These findings enhance our understanding of the degradation pathways of OSDEMP and, by extension, provide insights into the behavior of VX in similar environments.

Q5: Are there any alternative materials or strategies being investigated for the detoxification of compounds like OSDEMP and VX?

A5: Research has explored various materials and strategies for the detoxification of organophosphorus compounds like OSDEMP and VX. One promising approach involves using a composite material, Mg3 Al-LDH-Nb6, which catalyzes the degradation of OSDEMP through perhydrolysis. [] This method effectively detoxifies OSDEMP under mild conditions, showcasing its potential for safely neutralizing both nerve agent simulants and potentially actual nerve agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。